
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13Cl3N4O2 and its molecular weight is 411.67. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives have been synthesized and investigated for their potential as corrosion inhibitors for mild steel in acid media. The relationship between the molecular structure of these compounds and their inhibition efficiency was explored through electrochemical techniques and quantum chemical calculations. The adsorption behavior was found to follow the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces against corrosion (Li et al., 2007).
Synthetic Methodology and Molecular Modeling
Another aspect of research on triazole derivatives involves the synthesis of novel compounds and the investigation of their molecular and electronic properties through DFT calculations and experimental methods. These studies aim to understand the compounds' reactivity, stability, and potential applications in various fields, including material science (Beytur & Avinca, 2021).
Biological Activities
Research has also been conducted on the synthesis of triazole derivatives to evaluate their potential biological activities, such as antimicrobial and antioxidant properties. This includes the exploration of various synthetic routes to obtain compounds with improved activity profiles and the investigation of their mechanisms of action (Bektaş et al., 2007), (Bekircan et al., 2008).
Antioxidant and Anti-inflammatory Activities
Some studies have focused on synthesizing triazole-carboxamide derivatives to assess their antioxidant and anti-inflammatory activities. These compounds showed promising results, suggesting their potential use in developing new therapeutic agents (Abdel‐Aziz et al., 2014).
Antimicrobial and Antifungal Agents
The search for new antimicrobial and antifungal agents has led to the synthesis of semicarbazone-triazole hybrids. These compounds were evaluated for their biological activities, showing significant potential as antimicrobial agents with good oral bioavailability, which aligns with the ongoing need for novel antimicrobials (Brahmi et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2/c1-26-9-15-16(17(25)21-14-8-11(19)4-7-13(14)20)22-23-24(15)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUCKZCDZSJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

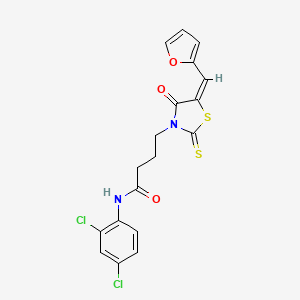
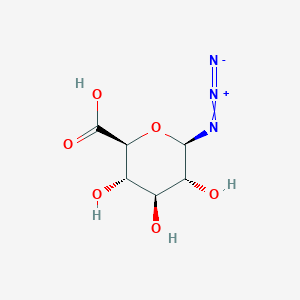
![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)
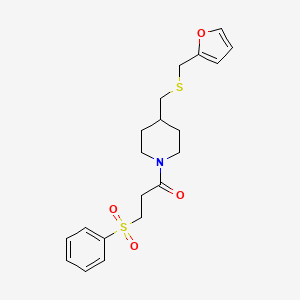
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2746309.png)
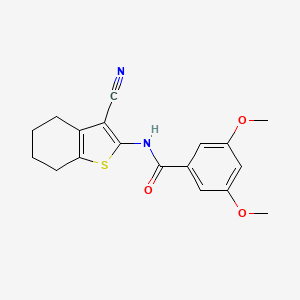
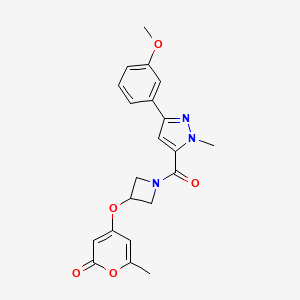
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)
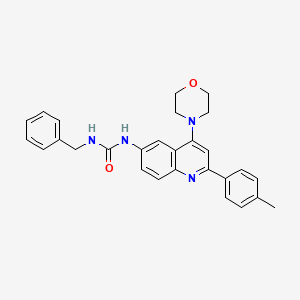
![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)
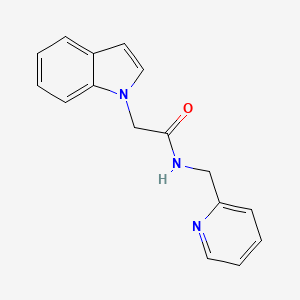
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)
![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)